2-Methyl-3-(trifluoromethyl)benzenesulfonamide chemical structure and properties
2-Methyl-3-(trifluoromethyl)benzenesulfonamide chemical structure and properties
An In-depth Technical Guide to 2-Methyl-3-(trifluoromethyl)benzenesulfonamide: Structure, Properties, Synthesis, and Applications
Executive Summary
2-Methyl-3-(trifluoromethyl)benzenesulfonamide is a fluorinated aromatic sulfonamide that stands at the intersection of two critically important pharmacophores in modern drug discovery. The sulfonamide moiety is a cornerstone of medicinal chemistry, present in a wide array of antibacterial, anti-inflammatory, and anticancer agents.[1] Concurrently, the trifluoromethyl group is a bioisostere frequently employed to enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[2] This guide provides a comprehensive technical overview of 2-Methyl-3-(trifluoromethyl)benzenesulfonamide, detailing its chemical structure, physicochemical properties, principal synthesis routes, and prospective applications for researchers and drug development professionals.
Introduction: The Strategic Value of Fluorinated Sulfonamides
The benzenesulfonamide framework is a privileged scaffold in medicinal chemistry, renowned for its ability to engage in crucial hydrogen bonding interactions with enzyme active sites.[3] Its derivatives have led to landmark drugs across various therapeutic classes.[4] The strategic introduction of a trifluoromethyl (-CF₃) group onto this framework is a well-established method for optimizing pharmacokinetic and pharmacodynamic properties.[2]
The Role of the Trifluoromethyl Group: The -CF₃ group's strong electron-withdrawing nature and high lipophilicity can profoundly influence a molecule's profile.[5] It often improves cell membrane permeability, enhances binding to target proteins, and blocks metabolic pathways, thereby increasing the drug's half-life and overall efficacy.[2][6] In the context of 2-Methyl-3-(trifluoromethyl)benzenesulfonamide, the interplay between the methyl and trifluoromethyl substituents creates a unique electronic and steric profile, making it a valuable building block for developing novel therapeutic agents.
Physicochemical and Structural Characterization
A thorough understanding of the molecule's fundamental properties is essential for its application in synthesis and biological screening.
Chemical Structure and Identifiers
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IUPAC Name: 2-Methyl-3-(trifluoromethyl)benzenesulfonamide
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CAS Number: 1208074-79-6[7]
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Molecular Formula: C₈H₈F₃NO₂S
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Molecular Weight: 255.22 g/mol
The structure features a benzene ring substituted at the 1, 2, and 3 positions with a sulfonamide (-SO₂NH₂), a methyl (-CH₃), and a trifluoromethyl (-CF₃) group, respectively.
Core Physicochemical Properties
Quantitative data for the target compound is not extensively published. However, properties can be inferred from closely related isomers, which are presented for comparative analysis.
| Property | 2-Methyl-3-(trifluoromethyl)benzenesulfonamide | 2-(Trifluoromethyl)benzenesulfonamide | 3-(Trifluoromethyl)benzenesulfonamide |
| CAS Number | 1208074-79-6[7] | 1869-24-5[6] | 672-58-2[8] |
| Molecular Formula | C₈H₈F₃NO₂S | C₇H₆F₃NO₂S[6] | C₇H₆F₃NO₂S[8] |
| Molecular Weight | 255.22 g/mol | 225.19 g/mol [6] | 225.19 g/mol [8] |
| Appearance | Predicted: White to off-white solid | White to almost white powder/crystal[6] | White crystalline solid[9] |
| Melting Point | Not available | 189 - 193 °C[6] | 122 - 126 °C[8] |
| Solubility | Predicted: Soluble in organic solvents (e.g., DCM, THF, DMF) | Moderately soluble in organic solvents[5] | Soluble[10] |
Spectroscopic Profile (Predicted)
While experimental spectra are not available in the cited literature, a predictive analysis based on the structure provides valuable characterization insights.
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¹H NMR: The spectrum would show distinct signals for the aromatic protons, a singlet for the methyl (-CH₃) protons, and a broad singlet for the sulfonamide (-NH₂) protons.
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¹³C NMR: Aromatic carbons would appear in the 120-140 ppm range. The methyl carbon would be significantly upfield. The carbon attached to the -CF₃ group would show a characteristic quartet due to C-F coupling.[11]
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¹⁹F NMR: A sharp singlet would be observed, characteristic of the -CF₃ group, with a chemical shift typically between -60 and -65 ppm relative to CFCl₃.[11][12]
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IR Spectroscopy: Key vibrational bands would include N-H stretching for the sulfonamide group (~3300-3400 cm⁻¹), aromatic C-H stretching (~3000-3100 cm⁻¹), asymmetric and symmetric S=O stretching (~1350 and ~1160 cm⁻¹), and strong C-F stretching bands (~1100-1300 cm⁻¹).
Synthesis and Manufacturing
The synthesis of benzenesulfonamides is a well-established process in organic chemistry, typically proceeding through a sulfonyl chloride intermediate.
Retrosynthetic Analysis
The most direct synthetic pathway involves the reaction of the corresponding sulfonyl chloride with an amine. The primary disconnection for 2-Methyl-3-(trifluoromethyl)benzenesulfonamide is at the S-N bond, leading back to 2-methyl-3-(trifluoromethyl)benzenesulfonyl chloride and ammonia.
Caption: Retrosynthetic analysis of the target compound.
General Synthetic Protocol
The classic and most effective method for preparing primary sulfonamides is the reaction of a sulfonyl chloride with ammonia.[4][13]
Step 1: Synthesis of 2-Methyl-3-(trifluoromethyl)benzenesulfonyl Chloride The precursor, 2-methyl-3-(trifluoromethyl)benzene, is treated with chlorosulfonic acid (ClSO₃H). This electrophilic aromatic substitution reaction introduces the chlorosulfonyl group (-SO₂Cl) onto the aromatic ring. This step must be performed with caution due to the highly corrosive nature of chlorosulfonic acid.[13]
Step 2: Amination of the Sulfonyl Chloride The isolated 2-methyl-3-(trifluoromethyl)benzenesulfonyl chloride is dissolved in a suitable organic solvent (e.g., tetrahydrofuran, dichloromethane). The solution is cooled in an ice bath, and an excess of aqueous ammonia is added dropwise with vigorous stirring. The reaction is typically allowed to warm to room temperature and stirred until completion (monitored by TLC or LC-MS). The product is then isolated via extraction and purification, often by recrystallization.
Synthetic Workflow Diagram
Caption: Influence of functional groups on molecular properties.
The ortho-methyl group provides steric bulk near the sulfonamide group, which can enforce a specific conformation, potentially leading to higher selectivity for a target enzyme. The meta-trifluoromethyl group strongly influences the electronic distribution of the ring and provides a lipophilic contact point for receptor binding. This unique combination makes it a distinct chemical entity compared to other isomers.
Safety and Handling
While a specific Safety Data Sheet (SDS) for 2-Methyl-3-(trifluoromethyl)benzenesulfonamide is not publicly available, data from its isomers provides a reliable guide for safe handling. [9][14][15]
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Hazard Classification: Isomers are classified as causing skin irritation, serious eye irritation, and potential respiratory irritation. [16][17]It may be harmful if swallowed. [9][14]* Engineering Controls: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust. [10]* Personal Protective Equipment (PPE): Standard laboratory PPE is required.
| PPE Item | Specification | Rationale |
| Eye Protection | Chemical safety goggles or face shield [14] | Prevents eye contact and serious irritation. |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile) [10] | Prevents skin contact and irritation. |
| Skin Protection | Lab coat | Protects against accidental skin exposure. |
| Respiratory | Use in a fume hood or wear an N95 respirator if dust is generated [16] | Prevents respiratory tract irritation. |
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First Aid Measures:
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Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. [14]
Conclusion
2-Methyl-3-(trifluoromethyl)benzenesulfonamide is a highly functionalized chemical scaffold with significant potential for medicinal chemistry and drug discovery. The strategic combination of the proven sulfonamide pharmacophore with a methyl group and a property-enhancing trifluoromethyl group makes it an attractive starting point for the synthesis of novel therapeutic agents. Its value lies not as an end-product, but as a sophisticated and versatile building block for creating next-generation drugs with optimized efficacy, selectivity, and pharmacokinetic profiles.
References
- Vogel, A. I., & Tatchell, A. R. (1996). Vogel's Textbook of Practical Organic Chemistry. Prentice Hall. [Link to a general resource, as direct synthesis was not found]
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Thieme. (2024). Recent Advances in the Synthesis of Sulfonamides Intermediates. Thieme Connect. [Link]
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Angewandte Chemie International Edition. (2020). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Wiley Online Library. [Link]
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ResearchGate. (2014). Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. ResearchGate. [Link]
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Chemistry & Biology Interface. (2018). Recent advances in synthesis of sulfonamides: A review. CBInterface. [Link]
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Molbase. (n.d.). 2,4,6-trimethyl-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide. Molbase. [Link]
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PubMed. (2013). Synthesis and anticancer activity of some novel trifluoromethylquinolines carrying a biologically active benzenesulfonamide moiety. National Center for Biotechnology Information. [Link]
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Frontiers in Chemistry. (2019). Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives. Frontiers. [Link]
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Organic Chemistry Portal. (n.d.). Supporting Information for Trifluoromethylation of Aryl and Vinyl Iodides. Organic-Chemistry.org. [Link]
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Wechem. (2025). Design and biological activity of trifluoromethyl containing drugs. Wechem. [Link]
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Longdom Publishing. (n.d.). Synthesis, Characterization, Biological Activities and Molecular Docking of New Benzenesulfonamide Drugs. Longdom. [Link]
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NIST. (n.d.). Benzenesulfonamide, 2-methyl-. NIST WebBook. [Link]
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Beilstein Journals. (n.d.). Supporting Information for Cu-Mediated trifluoromethylation. Beilstein Journals. [Link]
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ResearchGate. (n.d.). NMR spectra data of MES. ResearchGate. [Link]
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MDPI. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. MDPI. [Link]
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ResearchGate. (2018). Synthesis of Trifluoromethyl Benzimidazoles with Potential Anti-Microbial Activities. ResearchGate. [Link]
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